(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Overview
Description
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C12H13Cl3N2O and its molecular weight is 307.6 g/mol. The purity is usually 95%.
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Biological Activity
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dichlorophenyl group attached to a morpholine ring and an acetonitrile moiety, which may influence its pharmacological properties. The presence of the dichloro substituent is known to enhance the lipophilicity and biological activity of phenyl derivatives.
Research indicates that compounds similar to this compound exhibit antimicrobial activity by inhibiting bacterial RNA polymerase, which is crucial for RNA synthesis in bacteria. This mechanism was highlighted in studies where derivatives demonstrated significant inhibition against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
A systematic SAR analysis revealed that modifications on the phenyl ring significantly affect antimicrobial potency. For instance, the introduction of a dichloro group improved the minimum inhibitory concentration (MIC) against S. pneumoniae from 256 μg/mL to 8 μg/mL when compared to other derivatives .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
C3 | 256 | S. pneumoniae |
C3-005 | 8 | S. pneumoniae |
C5 | 4 | S. aureus |
Cytotoxicity and Anticancer Activity
Recent studies have also explored the anticancer potential of related compounds. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
In Vitro Studies
In vitro assays showed that these compounds could induce apoptosis in cancer cells, likely through the inhibition of specific kinases involved in cell cycle regulation. The following table summarizes key findings from cytotoxicity assays:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 45 |
Compound B | HCT-116 | 6 |
Compound C | HepG-2 | 48 |
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against a panel of pathogenic bacteria. The results indicated significant antibacterial activity with lower MIC values compared to traditional antibiotics.
- Cytotoxicity in Cancer Cells : Another case study focused on the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered apoptosis pathways.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIJIHSEUEUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.